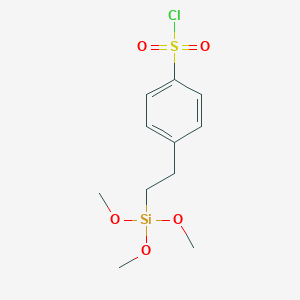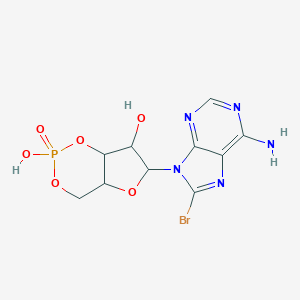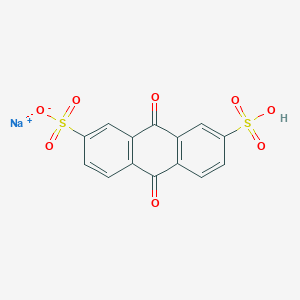
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt is a chemical compound that has been widely used in scientific research. This compound is also known as Anthraquinone-2,7-disulfonic acid disodium salt or AQDS. AQDS is a redox-active compound that can be used as an electron shuttle in microbial fuel cells, as a mediator in redox reactions, and as a fluorescent probe for the detection of reactive oxygen species.
Wirkmechanismus
The mechanism of action of AQDS is based on its ability to accept and donate electrons. AQDS can accept electrons from reduced compounds and donate electrons to oxidized compounds. This property makes AQDS a useful mediator in redox reactions. In microbial fuel cells, AQDS can shuttle electrons between the anode and cathode, enhancing the efficiency of electricity generation.
Biochemische Und Physiologische Effekte
AQDS has been shown to have some biochemical and physiological effects. In one study, AQDS was found to inhibit the growth of some bacteria, including Escherichia coli and Staphylococcus aureus. However, the mechanism of this inhibition is not well understood. AQDS has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
AQDS has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. AQDS is also stable under a wide range of conditions, making it an ideal mediator for redox reactions. However, AQDS has some limitations. It can be toxic to some microorganisms, and its redox potential can vary depending on the pH and other factors.
Zukünftige Richtungen
For the use of AQDS in scientific research include its use in microbial fuel cells and as a mediator in redox reactions.
Synthesemethoden
AQDS can be synthesized using a variety of methods. One of the most common methods is the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate. Another method involves the oxidation of anthraquinone-2-sulfonic acid using potassium dichromate. Both methods result in the formation of AQDS as a red crystalline solid.
Wissenschaftliche Forschungsanwendungen
AQDS has been widely used in scientific research due to its redox-active properties. It has been used as an electron shuttle in microbial fuel cells to enhance the efficiency of electricity generation. AQDS has also been used as a mediator in redox reactions, such as the reduction of nitrate to ammonium by bacteria. Additionally, AQDS has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Eigenschaften
CAS-Nummer |
10017-59-1 |
|---|---|
Produktname |
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt |
Molekularformel |
C14H7NaO8S2 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
NRPIKZANENIUOM-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
10017-59-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



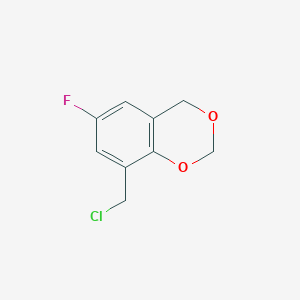
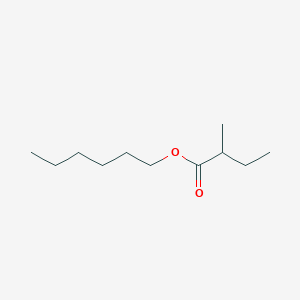
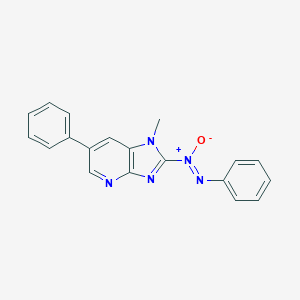
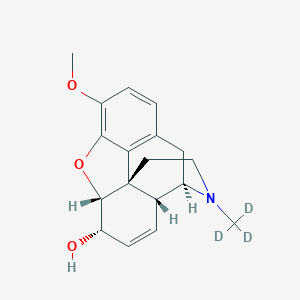
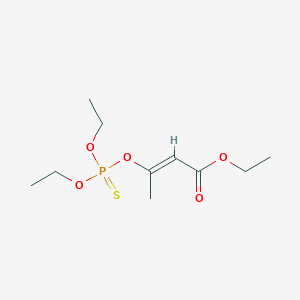
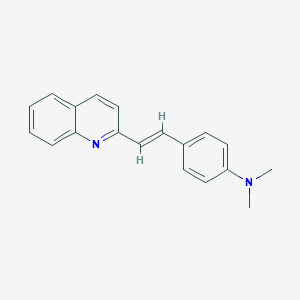
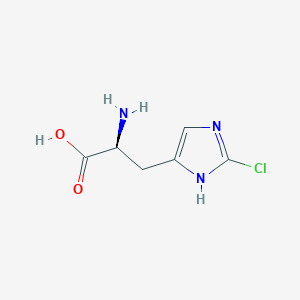
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
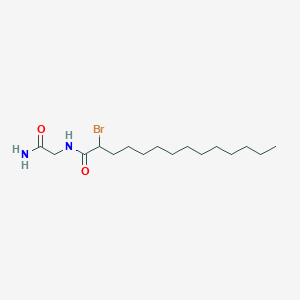
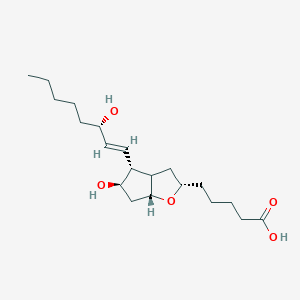
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
